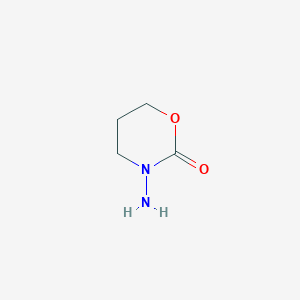

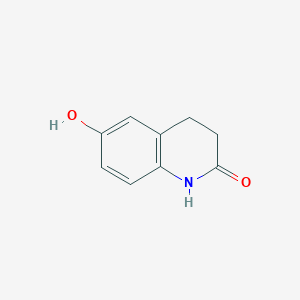

3-Aminotetrahydro-1,3-oxazin-2-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3-aminotetrahydro-1,3-oxazin-2-one derivatives has been explored through various synthetic routes. A notable example includes the reaction of 3-amino-1-propanol with propionaldehyde, yielding 2-ethyltetrahydro-1,2-oxazine as the main product (Kotani, R., Kuroda, T., Isozaki, T., & Sumoto, S., 1969). Another pathway involves starting from N-cyanocarbonimidates and cyanoacetates to synthesize derivatives in excellent yields, confirmed by NMR spectroscopy and X-ray structure analysis (Kristinsson, H., Winkler, T., Rihs, G., & Fritz, H., 1985).

Molecular Structure Analysis

The molecular structure of 3-aminotetrahydro-1,3-oxazin-2-one and its derivatives has been extensively studied. NMR spectroscopy and single-crystal X-ray studies provide conclusive evidence for their structures. For example, the structure of a novel compound synthesized from N-(2-hydroxybenzyl)-2-amino-1-ethanol with glyoxal was confirmed, revealing the presence of two strong intramolecular hydrogen bonds (Xie, Y., Jiang, H., Du, C., Zhu, Y., Xu, X., & Liu, Q., 2003).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

The chemical compound 3-Aminotetrahydro-1,3-oxazin-2-one is a member of the broader class of compounds known as oxazines. Research in this area primarily focuses on the synthesis methods and the exploration of biological activities associated with oxazine derivatives. Here, we delve into the scientific applications and findings related to this compound and similar structures, excluding drug usage, dosages, and side effects as per your requirements.

Chemistry and Synthesis Techniques : Oxazines, including compounds structurally related to 3-Aminotetrahydro-1,3-oxazin-2-one, are synthesized through various chemical reactions, including the dehydration of dihydroxy-oxazines and cyclization processes. These compounds serve as electrophiles in reactions due to their oxazinium salts, with significant implications in chiral synthesis and as intermediates in the production of other complex molecules (Sainsbury, 1991).

Polymer-Supported Syntheses : The versatility of oxazine scaffolds is further demonstrated in polymer-supported syntheses, providing a pathway to a diverse array of heterocyclic compounds. Solid-phase synthesis (SPS) techniques have been leveraged to prepare oxazine and thiazine derivatives, highlighting the ongoing expansion and innovation within this field (Králová et al., 2018).

Biological Effects and Applications : The biological effects of oxazine derivatives span a broad spectrum, including antibacterial, antituberculous, antimycotic, and anti-inflammatory activities. Structural modifications of these compounds can modulate their biological properties, underscoring their potential in therapeutic applications. Although the peak of research into these compounds was in the 1960s and 1970s, their biological activities remain a subject of study today (Waisser & Kubicová, 1993).

Asymmetric Catalysis : Oxazine derivatives have played a significant role in asymmetric catalysis, with chiral oxazoline rings being particularly noteworthy. These ligands, derived from chiral amino alcohols, have facilitated a wide range of metal-catalyzed transformations, underscoring their critical role in the synthesis of enantioselective compounds (Hargaden & Guiry, 2009).

Eigenschaften

IUPAC Name |

3-amino-1,3-oxazinan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c5-6-2-1-3-8-4(6)7/h1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISNODKEJUFUNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)OC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00613659 | |

| Record name | 3-Amino-1,3-oxazinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00613659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1,3-oxazinan-2-one | |

CAS RN |

54924-47-9 | |

| Record name | 3-Amino-1,3-oxazinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00613659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

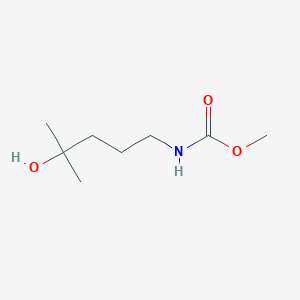

![N-[1-(aminomethyl)propyl]-N,N-dimethylamine](/img/structure/B22886.png)